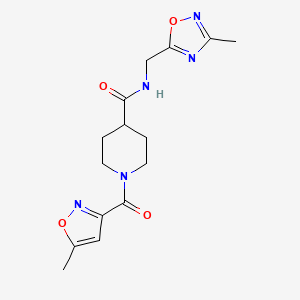
N-((3-甲基-1,2,4-恶二唑-5-基)甲基)-1-(5-甲基异恶唑-3-羰基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-4-carboxamide is a derivative of the 1,2,4-oxadiazole and piperidine chemical families. These classes of compounds are known for their biological activities, particularly as antiproliferative agents and enzyme inhibitors. The 1,2,4-oxadiazole moiety is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, which is often used in medicinal chemistry due to its resemblance to the amide bond and its ability to mimic peptide linkages. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, which is a common structural motif in pharmaceuticals.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole and piperidine derivatives has been described in the literature. For instance, the synthesis of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involves structure-activity relationship (SAR)-guided optimization, leading to compounds with significant potency in antiproliferative assays . Another study details the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide through a series of steps, starting from benzenesulfonyl chloride and ethyl isonipecotate . These methods typically involve the formation of intermediates such as carboxylates, carbohydrazides, and thiols, which are then further reacted to yield the final compounds.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of the 1,2,4-oxadiazole ring and the piperidine ring. The structure of similar compounds has been elucidated using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups attached to the core structures. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, while the piperidine ring can undergo reactions typical of secondary amines. The presence of carboxamide groups can also lead to the formation of hydrogen bonds, which is significant for the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and polar functional groups typically affects the solubility in various solvents and can influence the compound's pharmacokinetic properties. The stereochemistry of the compound, particularly when chiral centers are present, can also impact its physical properties and biological activity, as seen in the stereochemical investigations of diastereomeric N-substituted pyridine carboxamides .
科学研究应用
药物研发中的1,3,4-恶二唑
1,3,4-恶二唑衍生物在药物化学中很突出,因为它们具有广泛的药理特性。这些化合物被发现具有抗病毒、镇痛、抗炎、抗肿瘤、抗氧化和抗寄生虫活性等。它们的意义超出了药理学,在材料科学中被用作聚合物、发光材料、电子传输材料和缓蚀剂。1,3,4-恶二唑核心是羧酸、甲酰胺和酯的生物等排体,使其成为新药开发中的一个基本结构亚基 (Rana, Salahuddin, & Sahu, 2020)。
1,3,4-恶二唑和生物活性
基于 1,3,4-恶二唑的衍生物的研究突出了它们在广泛的药物化学应用中的治疗价值。这些衍生物表现出抗癌、抗真菌、抗菌、抗结核、抗炎和降压活性。具有氮原子的 1,3,4-恶二唑环的结构特征促进了与不同酶和受体的有效结合,从而产生多种生物活性。这使得 1,3,4-恶二唑衍生物成为开发活性和毒性较小的药物的重要贡献者 (Verma et al., 2019)。
中枢神经系统作用药物和恶二唑衍生物
寻找新的中枢神经系统 (CNS) 作用药物已确定了功能性化学基团,包括恶二唑,作为新疗法的潜在先导。1,3,4-恶二唑等杂环化合物通过用氮原子取代苯环中的碳原子,形成可能影响中枢神经系统从抑郁到惊厥的化合物的化合物。这表明恶二唑衍生物在合成具有潜在中枢神经系统活性的化合物方面具有多功能性 (Saganuwan, 2017)。
属性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-9-7-12(19-23-9)15(22)20-5-3-11(4-6-20)14(21)16-8-13-17-10(2)18-24-13/h7,11H,3-6,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNSLLLYKWFWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2518489.png)
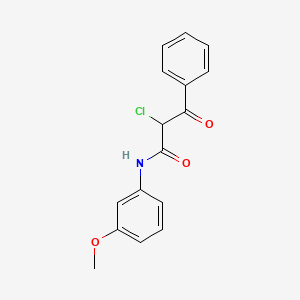
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)
![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2518496.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2518498.png)
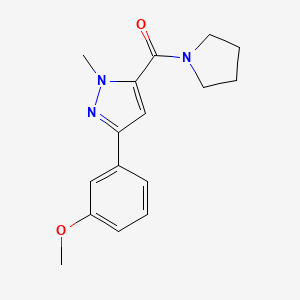
![7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518500.png)

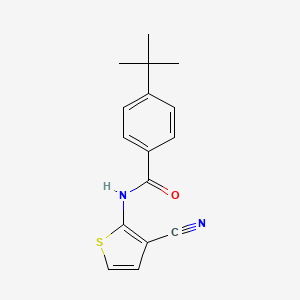
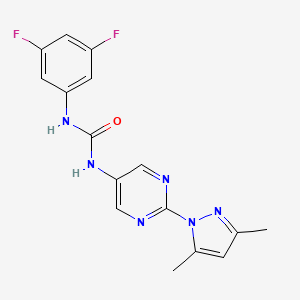
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)
![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)